Allopregnan-20beta-ol-3-one

Description

Overview of Neuroactive Steroids and Their Significance in Neurobiology

Neuroactive steroids are a class of steroids that can rapidly alter neuronal excitability. oup.com They can be synthesized within the nervous system, in which case they are often termed "neurosteroids," or produced by peripheral endocrine glands and then enter the brain from the bloodstream. oup.com The term "neurosteroid" was first introduced by physiologist Étienne-Émile Baulieu, while "neuroactive steroid" was later suggested by Steven Paul and Robert Purdy in 1992 to encompass any steroid that quickly modifies neuronal excitability through non-genomic pathways. wikipedia.org

These compounds are synthesized from cholesterol, which is converted to pregnenolone (B344588), a foundational precursor for other neurosteroids. oup.comgoogle.com This synthesis occurs in both glial cells and neurons. nih.govfrontiersin.org Unlike classic steroid hormones that typically act on nuclear receptors to regulate gene expression, neuroactive steroids often exert their effects by interacting directly with cell surface receptors, such as ligand-gated ion channels. oup.comresearchgate.net This allows for rapid modulation of neuronal function. frontiersin.org

The significance of neuroactive steroids in neurobiology is vast. They are crucial modulators of brain function and have been implicated in a wide range of processes including learning, memory, mood, and stress responses. frontiersin.orgresearchgate.net Many of their effects are mediated through interactions with neurotransmitter receptors, most notably the GABA-A receptor, but also NMDA receptors and others. researchgate.netwikipedia.org For instance, some pregnane (B1235032) neurosteroids, like allopregnanolone (B1667786), are potent positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission, which contributes to their sedative and anxiolytic properties. frontiersin.orgwiley.com Others, such as pregnenolone sulfate (B86663), can act as negative modulators of GABA-A receptors. researchgate.netwikipedia.org This functional diversity makes neuroactive steroids critical components of brain signaling and homeostasis. researchgate.net

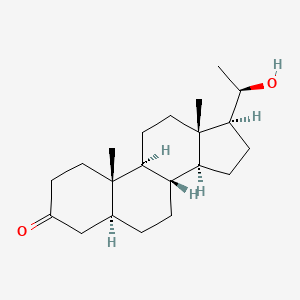

Definitional Context and Stereoisomeric Specificity of Allopregnan-20beta-ol-3-one (20β-hydroxy-5α-pregnan-3-one)

This compound, also known by its systematic name 20β-hydroxy-5α-pregnan-3-one, is a pregnane neurosteroid. cymitquimica.comnist.govgoogle.com As a pregnane steroid, it is characterized by a 21-carbon skeleton. wiley.com The name "Allopregnan-" indicates a specific stereochemical configuration of the steroid's core structure. Specifically, the "allo" prefix refers to the A/B ring junction, where the hydrogen atom at carbon 5 is in the alpha (α) position. This distinguishes it from the "pregnan-" series where the hydrogen is in the beta (β) position.

The stereoisomeric specificity of this compound is critical to its identity and is defined by two key features:

A hydroxyl (-OH) group at the C20 position in the beta (β) configuration.

A ketone (=O) group at the C3 position.

This structure makes it a distinct isomer of other more extensively studied pregnanolones. For example, the well-known neurosteroid allopregnanolone is 3α-hydroxy-5α-pregnan-20-one. The key differences are the positions of the hydroxyl and ketone groups; in allopregnanolone, the hydroxyl group is at C3 (in the α-position) and the ketone is at C20. Another isomer, isoallopregnanolone, is 3β-hydroxy-5α-pregnan-20-one. researchgate.netwikipedia.org

Research has identified this compound (20β-hydroxy-5α-pregnan-3-one) as a metabolite of progestins, and it has been detected in human pregnancy urine along with its 20α-isomer. cymitquimica.com While less is known about its specific neuroactive properties compared to its isomers, one study found that it can be synthesized in prostate cancer cells and is capable of stimulating the androgen receptor. cymitquimica.com This highlights that even subtle changes in stereochemistry can lead to different biological activities.

Historical Context of Research on Pregnane Derivatives in the Nervous System

Research into pregnane derivatives and their role in the nervous system has a rich history, beginning with the isolation of progesterone (B1679170) metabolites from the urine of pregnant women in the 1930s. nih.gov However, the concept of steroids being synthesized within the brain and acting locally—the "neurosteroid" concept—emerged much later. In 1981, Baulieu and colleagues provided evidence that steroids could be produced directly by the brain, a landmark finding that shifted the understanding of these molecules from being solely peripheral hormones to also being local neuromodulators. wikipedia.org

The 1980s marked a turning point with the discovery that certain progesterone metabolites, specifically allopregnanolone (3α-hydroxy-5α-pregnan-20-one), were potent, non-genomic modulators of the GABA-A receptor. wikipedia.org This finding was crucial as it provided a clear mechanism for the rapid effects of these steroids on neuronal excitability, distinguishing them from the slower, genomic actions of classical steroid hormones. wikipedia.org This led to the coining of the term "neuroactive steroid" in 1992 to describe any steroid with such rapid, non-genomic neuronal effects. wikipedia.org

Subsequent research has largely focused on pregnane derivatives like allopregnanolone and its isomer pregnanolone (B1679072), exploring their roles in conditions such as anxiety, depression, and epilepsy. frontiersin.orgfrontiersin.org The development of brexanolone, a formulation of allopregnanolone, and its approval for treating postpartum depression, stands as a major achievement in translational neurosteroid research. This extensive body of work on prominent pregnane derivatives provides the essential context for investigating related but less-studied compounds like this compound, whose specific roles and activities within the nervous system remain an area for future exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGYXXLXQESJE-XPLLOJBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302561 | |

| Record name | (5α,20R)-20-Hydroxypregnan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-58-5 | |

| Record name | (5α,20R)-20-Hydroxypregnan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnan-20beta-ol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5α,20R)-20-Hydroxypregnan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNAN-20.BETA.-OL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556HK348QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Biosynthesis and Metabolic Transformations of Pregnane Neurosteroids, with Emphasis on Allopregnan 20beta Ol 3 One

Steroidogenic Pathways to Pregnane (B1235032) Derivatives.nih.govnih.govnih.govnih.govmdpi.comscispace.com

The journey from cholesterol to various pregnane neurosteroids involves a series of enzymatic conversions that occur in both central and peripheral tissues. These pathways are critical for producing neuroactive steroids that can modulate neurotransmitter receptors and influence neuronal excitability.

Progesterone (B1679170) as a Key Precursor in Central and Peripheral Tissues.nih.govnih.govnih.govnih.gov

Progesterone, a well-known steroid hormone, serves as a pivotal precursor in the synthesis of pregnane neurosteroids. nih.govnih.gov It can be synthesized de novo from cholesterol within the nervous system by both neurons and glial cells, or it can be supplied from peripheral sources such as the adrenal glands and gonads. nih.govtandfonline.com The conversion of cholesterol to pregnenolone (B344588), and subsequently to progesterone, is a fundamental step in steroidogenesis. nih.gov Progesterone's role extends beyond its classical hormonal functions, as it is a substrate for enzymes that produce potent neuroactive metabolites. frontiersin.org

Enzymatic Steps Involving 5α-Reductase Isoforms (Type 1 and Type 2).nih.govnih.govnih.gov

The enzyme 5α-reductase is a critical player in the formation of many neurosteroids. It catalyzes the reduction of the double bond at the C5 position of the steroid's A-ring. nih.gov This conversion is a rate-limiting step in the synthesis of 5α-reduced pregnane neurosteroids. nih.gov

Two primary isoforms of 5α-reductase, type 1 and type 2, are expressed in the nervous system and exhibit distinct distributions and regulatory mechanisms. nih.govbioscientifica.com

5α-Reductase Type 1: This isoform is found in various brain regions, including the cerebral cortex, hippocampus, and cerebellum, and is also present in glial cells like oligodendrocytes and astrocytes. nih.gov In the human brain, the type 1 isozyme is predominantly expressed postnatally. scispace.comoup.com

5α-Reductase Type 2: This isoform also has a wide distribution throughout the brain. nih.gov

The action of 5α-reductase on progesterone yields 5α-dihydroprogesterone (5α-DHP). nih.govresearchgate.net This metabolite is an essential intermediate in the pathway leading to other neuroactive steroids.

Role of Hydroxysteroid Dehydrogenases (e.g., 3α-HSD, 3β-HSD, 20β-HSD) in Stereospecific Conversion.nih.govnih.govtandfonline.com

Following the action of 5α-reductase, hydroxysteroid dehydrogenases (HSDs) play a crucial role in the stereospecific conversion of intermediate steroids. These enzymes are responsible for the reduction or oxidation of hydroxyl groups at various positions on the steroid nucleus, leading to a diverse array of neuroactive compounds.

Key HSDs in pregnane neurosteroid metabolism include:

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme converts 5α-DHP to allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP). nih.govresearchgate.net The co-localization of 5α-reductase and 3α-HSD activities in neural tissues underscores the importance of this pathway in neurosteroid synthesis. scispace.comoup.com

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is primarily involved in the conversion of pregnenolone to progesterone. nih.govmdpi.com

20β-Hydroxysteroid Dehydrogenase (20β-HSD): This enzyme is responsible for the reduction of the 20-keto group of pregnane steroids.

20β-Hydroxysteroid dehydrogenase (20β-HSD) is an enzyme that catalyzes the conversion of a 20-keto group to a 20β-hydroxyl group on the steroid molecule. While research on 20α-HSD and its role in progesterone inactivation is more extensive, 20β-HSD also contributes to the metabolic diversity of pregnane steroids. researchgate.net

Studies on 20β-HSD from various species, including Streptomyces hydrogenans and the African clawed frog (Xenopus laevis), have revealed its substrate specificity. researchgate.netnih.govcapes.gov.br The enzyme from Streptomyces hydrogenans can act on both pregnane and androstane (B1237026) derivatives. capes.gov.brscispace.com In Xenopus laevis, two homeologs of 20β-HSD type 2 have been shown to catalyze the 20β-reduction of a range of C21 steroids, including progesterone, 17α-hydroxyprogesterone, and cortisone. researchgate.netnih.gov This suggests a degree of multispecificity for this enzyme class. researchgate.netnih.gov The conversion of progesterone by 20β-HSD would lead to the formation of 20β-hydroxyprogesterone. Subsequent action of 5α-reductase and 3α-HSD on this compound would theoretically produce allopregnan-20beta-ol-3-one.

Neurosteroidogenesis and Tissue-Specific Production of this compound.nih.govnih.govnih.gov

Neurosteroidogenesis refers to the de novo synthesis of steroids within the nervous system, independent of peripheral endocrine glands. nih.govtandfonline.com This process allows for localized and rapid regulation of neuroactive steroid levels in specific brain regions.

Central Nervous System Sites: Neuronal and Glial Synthesis.nih.govnih.govnih.govwiley.com

The synthesis of neurosteroids, including the precursors to this compound, occurs in various cell types within the central nervous system (CNS). Both neurons and glial cells, such as astrocytes and oligodendrocytes, possess the enzymatic machinery necessary for steroidogenesis. nih.govnih.govwiley.com

The enzymes required for the conversion of progesterone to its various metabolites, including 5α-reductase and hydroxysteroid dehydrogenases, are expressed in key brain areas like the hippocampus, cerebral cortex, and cerebellum. nih.gov This localized production allows for fine-tuned modulation of neuronal activity in these regions. The presence of these enzymes in both neurons and glial cells suggests a complex interplay between these cell types in regulating the neurosteroid environment of the brain. nih.govwiley.com

Table 1: Key Enzymes in Pregnane Neurosteroid Biosynthesis

| Enzyme | Precursor | Product | Cellular Location in CNS |

|---|---|---|---|

| 5α-Reductase (Type 1 & 2) | Progesterone | 5α-Dihydroprogesterone | Neurons, Oligodendrocytes, Astrocytes. nih.gov |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 5α-Dihydroprogesterone | Allopregnanolone | Neurons, Glial cells. nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregnenolone | Progesterone | Neurons, Glial cells. nih.govmdpi.com |

| 20β-Hydroxysteroid Dehydrogenase (20β-HSD) | Progesterone | 20β-Hydroxyprogesterone | Endoplasmic Reticulum. researchgate.netnih.gov |

Peripheral Glandular Contributions and Transport Mechanisms

The brain's supply of neurosteroids, including the precursors to this compound, is not solely reliant on its own de novo synthesis. portlandpress.comfrontiersin.orgnih.gov Peripheral endocrine glands, namely the adrenal glands and gonads (testes and ovaries), are significant contributors to the circulating pool of steroid hormones that can act as precursors for neurosteroid synthesis within the central nervous system (CNS). frontiersin.orgnih.govjneuropsychiatry.org Additionally, during pregnancy, the placenta becomes a major source of these precursors. nih.govtandfonline.com

These peripherally synthesized steroids, due to their lipophilic nature, can cross the blood-brain barrier (BBB) to enter the brain. jneuropsychiatry.orgbioone.org However, the transport of these molecules is not solely a passive process. Specific transport proteins are involved in facilitating the movement of steroids and their metabolites across cellular membranes and the BBB. rrpharmacology.rucas.cz

Key transporter families implicated in this process include the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) transporters. nih.govresearchgate.net For instance, sulfated neurosteroids, which are more hydrophilic, are thought to depend on facilitated transport mechanisms to cross cellular barriers. cas.czresearchgate.net The organic anion transporting polypeptides (OATPs), a subset of the SLC family, are known to transport steroid hormones and their conjugated metabolites. mdpi.com Specifically, OATP1A2, OATP2B1, OATP1C1, and OATP3A1 are expressed in the brain and are considered important for the uptake of these compounds. mdpi.com The organic solute transporter OSTα-OSTβ has also been identified as a high-affinity transporter for sulfated neurosteroids. nih.gov

Once inside the brain, these peripherally derived precursors can be metabolized by enzymes present in neurons and glial cells to form various neuroactive steroids. nih.govfrontiersin.org This interplay between peripheral production and central synthesis ensures a continuous supply of these crucial signaling molecules to the brain. frontiersin.org

Table 1: Key Peripheral Sources and Transport Mechanisms of Pregnane Neurosteroid Precursors

| Source/Mechanism | Description | Key Molecules Transported |

|---|---|---|

| Adrenal Glands | A primary source of circulating steroid hormones that serve as neurosteroid precursors. nih.govfrontiersin.org | Pregnenolone, Progesterone, Dehydroepiandrosterone (DHEA) |

| Gonads (Ovaries and Testes) | Contribute to the peripheral pool of steroid hormones, with levels fluctuating with reproductive cycles. nih.govnih.gov | Progesterone, Testosterone |

| Placenta | A significant source of progesterone during pregnancy, which can be converted to neurosteroids in the fetal brain. tandfonline.com | Progesterone |

| ABC Transporters | A family of transporters that can mediate the efflux of conjugated steroids from cells. nih.gov | Sulfated and glucuronidated steroids |

| SLC Transporters (e.g., OATPs, OSTα-OSTβ) | Facilitate the uptake of steroids and their conjugates into brain cells. nih.govmdpi.com | Sulfated neurosteroids (e.g., Pregnenolone sulfate (B86663), DHEAS) |

Heterogeneity of Distribution Across Brain Regions and Biological Fluids

The concentration and distribution of pregnane neurosteroids, including metabolites like allopregnanolone, are not uniform throughout the brain. nih.govpnas.org Research has demonstrated significant regional differences in the levels of these compounds, which likely reflects the specific localization of the enzymes responsible for their synthesis and metabolism. pnas.org

For example, studies in rodents have shown that the expression of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), key enzymes in the synthesis of allopregnanolone, is particularly high in the olfactory bulb, neocortex, and hippocampus. pnas.org Other regions like the striatum, thalamus, amygdala, and cerebellum exhibit lower levels of these enzymes. pnas.org This heterogeneous distribution suggests that neurosteroids may have localized functions within specific neural circuits. pnas.org

The levels of neurosteroids can also vary between different biological fluids. For instance, while unconjugated steroids are more prevalent in the brain, their sulfated and glucuronidated conjugates are found in higher concentrations in the plasma. frontiersin.orgdiva-portal.org This is largely due to the increased water solubility of the conjugated forms, which facilitates their transport in the bloodstream and subsequent excretion. frontiersin.org

Furthermore, the concentration of neurosteroids in the brain can be significantly higher than in the plasma, and these levels can be maintained even after the removal of peripheral steroid-producing glands, providing strong evidence for de novo synthesis within the CNS. frontiersin.orgnih.gov

Table 2: Regional and Fluid Distribution of Pregnane Neurosteroids

| Location | Relative Concentration/Enzyme Expression | Key Findings |

|---|---|---|

| Olfactory Bulb | High | High expression of 5α-reductase and 3α-HSD transcripts. pnas.org |

| Neocortex | High | High expression of 5α-reductase and 3α-HSD transcripts. pnas.org |

| Hippocampus | High | A key site for neurosteroid action and synthesis. nih.govpnas.org |

| Cerebellum | Moderate to Low | Lower expression of key synthetic enzymes compared to cortical regions. pnas.org |

| Plasma | High (conjugated forms) | Sulfated and glucuronidated metabolites are more abundant. frontiersin.orgdiva-portal.org |

| Brain Tissue | High (unconjugated forms) | Unconjugated steroids predominate within the brain parenchyma. frontiersin.org |

Catabolic Pathways and Enzymatic Inactivation of Pregnane Neurosteroids

The biological activity of pregnane neurosteroids is tightly regulated by their metabolic inactivation and elimination. This process involves a series of enzymatic reactions, broadly categorized into Phase I and Phase II biotransformations, which ultimately convert these lipophilic compounds into more water-soluble forms that can be readily excreted from the body. nih.govnih.gov

Phase I Biotransformation: Oxidoreductase-Mediated Reactions

Phase I metabolism of pregnane neurosteroids primarily involves oxidation-reduction reactions catalyzed by various oxidoreductase enzymes. helsinki.firesearchgate.net These reactions can either inactivate the neurosteroid or convert it into another active or inactive metabolite.

A key reversible reaction in the metabolism of allopregnanolone (a 3α-hydroxy steroid) is its oxidation back to 5α-dihydroprogesterone (5α-DHP) by 3α-hydroxysteroid oxidoreductases (3α-HSORs). nih.govdiva-portal.org This conversion is significant as it can modulate the levels of the active neurosteroid. diva-portal.org Similarly, the epimer of allopregnanolone, isoallopregnanolone (a 3β-hydroxy steroid), can be interconverted with allopregnanolone, suggesting a dynamic regulation of the balance between these two epimers. diva-portal.org

Other oxidative reactions are mediated by cytochrome P450 (Cyp) enzymes. pnas.orgnih.gov For instance, Cyp7b has been shown to catalyze the 7α-hydroxylation of 3β-hydroxy steroids like pregnenolone and DHEA, which may represent a pathway for their inactivation or conversion to other signaling molecules. pnas.org

Table 3: Key Phase I Enzymes in Pregnane Neurosteroid Catabolism

| Enzyme | Reaction Catalyzed | Effect on Activity |

|---|---|---|

| 3α-Hydroxysteroid Oxidoreductases (3α-HSORs) | Oxidation of 3α-hydroxy steroids (e.g., allopregnanolone) to their ketone forms (e.g., 5α-DHP). nih.govdiva-portal.org | Inactivation of the GABA-A receptor modulatory activity. |

| Cytochrome P450 Enzymes (e.g., Cyp7b) | Hydroxylation of the steroid nucleus (e.g., 7α-hydroxylation of pregnenolone). pnas.org | Can lead to inactivation or formation of new active metabolites. |

Phase II Conjugation: Glucuronidation and Sulfation

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid or sulfate. frontiersin.orgfrontiersin.org These reactions significantly increase the water solubility of the steroids, facilitating their excretion in urine and bile. frontiersin.orgfrontiersin.org

Glucuronidation is the process of attaching glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.orghelsinki.fi This is a major pathway for the inactivation and elimination of many steroids. uomus.edu.iq In humans, glucuronidation is generally considered an irreversible process, leading to the formation of biologically inactive glucuronides that are destined for excretion. cas.czfrontiersin.org

Sulfation , on the other hand, involves the transfer of a sulfate group to the steroid, a reaction catalyzed by sulfotransferases (SULTs). frontiersin.orgfrontiersin.org This process requires the activation of sulfate to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). frontiersin.orgfrontiersin.org While sulfation also increases water solubility and aids in excretion, it is a reversible process. frontiersin.orgfrontiersin.org Steroid sulfatases (STS) can remove the sulfate group, thereby regenerating the unconjugated, active steroid. frontiersin.orgfrontiersin.org This reversibility allows sulfated steroids to act as a circulating reservoir for active hormones. frontiersin.orgfrontiersin.org The form of conjugation (sulfation or glucuronidation) often depends on the steroid's structure, with glucuronidation being a primary pathway for Δ4 steroids. frontiersin.orgfrontiersin.org

Table 4: Key Phase II Conjugation Pathways for Pregnane Neurosteroids

| Pathway | Enzymes | Function | Reversibility |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Inactivation and excretion of steroids. frontiersin.orguomus.edu.iq | Generally irreversible in humans. frontiersin.org |

| Sulfation | Sulfotransferases (SULTs) | Inactivation, excretion, and formation of a circulating reservoir of steroids. frontiersin.orgfrontiersin.org | Reversible via steroid sulfatases (STS). frontiersin.orgfrontiersin.org |

Molecular Mechanisms and Receptor Interactions of Allopregnan 20beta Ol 3 One

Positive Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Allopregnan-20beta-ol-3-one, much like its more extensively studied analogue allopregnanolone (B1667786), is recognized as a potent positive allosteric modulator of the GABA-A receptor. frontiersin.orgnih.gov This class of neurosteroids does not typically activate the receptor on its own at physiological concentrations but rather enhances the effect of the primary inhibitory neurotransmitter, GABA. nih.govdiva-portal.org The binding of this compound to the GABA-A receptor complex results in an increased efficacy of GABA, leading to a more profound inhibitory signal in the neuron. This modulation is rapid and non-genomic, occurring at the neuronal membrane. frontiersin.org

Subunit Composition Selectivity and Pharmacological Profiles

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations from a range of protein families (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ). wikipedia.orgplos.org The specific arrangement of these subunits dictates the pharmacological and physiological properties of the receptor. plos.orgnih.gov Neurosteroids like this compound exhibit a degree of selectivity for GABA-A receptors with specific subunit compositions.

| GABA-A Receptor Subunit | Typical Location | Type of Inhibition Mediated | Reported Sensitivity to Neurosteroid Modulation |

| α1/β2/γ2 | Synaptic | Phasic | Moderate |

| α4/β/δ | Extrasynaptic | Tonic | High |

| α6/β/δ | Extrasynaptic (primarily in cerebellum) | Tonic | High |

Neurosteroid Binding Sites and Conformational Changes

Neurosteroids bind to the GABA-A receptor at sites distinct from those of GABA, benzodiazepines, and barbiturates. frontiersin.org It is proposed that there are at least two distinct binding sites for neurosteroids located within the transmembrane domains (TMDs) of the receptor subunits. nih.govelifesciences.org One of these sites, often referred to as the canonical site, is located at the interface between the α and β subunits. mdpi.com

The binding of a positive allosteric modulator like this compound to these sites is believed to induce a conformational change in the receptor protein. mdpi.com This structural alteration increases the affinity of the GABA binding site for GABA, and it can also facilitate the opening of the associated chloride ion channel. wikipedia.org The conformational shift is thought to involve an asymmetric rotation of the M2 transmembrane segments that line the ion pore, moving them in a way that allows for greater ion flow. nih.gov

Enhancement of Chloride Ion Conductance

The primary function of the GABA-A receptor is to conduct chloride ions (Cl⁻) across the neuronal membrane. mdpi.com The influx of these negatively charged ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound, through its positive allosteric modulation, enhances this chloride ion conductance. By increasing the efficiency of GABA's action, the neurosteroid leads to a greater and more prolonged opening of the chloride channel in the presence of GABA. frontiersin.orgdiva-portal.org This results in an augmented influx of chloride ions and a stronger inhibitory postsynaptic current. At higher, micromolar concentrations, some neurosteroids like allopregnanolone have been shown to directly gate the GABA-A receptor, opening the chloride channel even in the absence of GABA. nih.govdiva-portal.org

Potential Interactions with Other Neurotransmitter Systems

While the primary target of this compound is the GABA-A receptor, emerging evidence from related neurosteroids suggests potential interactions with other key neurotransmitter systems.

Modulation of Glutamatergic Activity

Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, and its activity is tightly regulated. Some neurosteroids have been shown to modulate glutamatergic transmission, particularly through interactions with N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov For instance, studies on allopregnanolone have indicated that it can induce the release of glutamate and enhance LHRH (luteinizing hormone-releasing hormone) release through a mechanism that appears to involve the modulation of NMDA receptors. nih.govresearchgate.net This effect was reversed by an NMDA receptor antagonist, suggesting a functional interaction. mdpi.comnih.gov The modulation of glutamatergic activity by neurosteroids can be complex, with some studies indicating both potentiation and inhibition depending on the specific steroid, receptor subunit composition, and neuronal context. nih.gov

Influence on Other Neuromodulatory Pathways

The influence of neurosteroids may extend to other neuromodulatory systems, such as the dopaminergic and serotonergic pathways, which are crucial for mood, motivation, and cognitive function. nih.govnih.govinsightspsychology.org The relationship between these systems is intricate, with serotonin (B10506) often exerting a regulatory influence on dopamine (B1211576) activity. nih.gov

Some research on allopregnanolone suggests it can modulate dopamine D1 receptor function. mdpi.com Additionally, interactions between serotonin and dopamine systems are well-documented, with serotonin capable of depressing dopamine activity in certain brain regions. nih.gov While direct evidence for this compound's impact on these pathways is limited, the known interactions of similar neurosteroids open the possibility for such modulatory roles. wikipedia.org

Intracellular Signaling Pathways Mediated by this compound

Information regarding the specific intracellular signaling cascades activated or modulated by this compound is not present in the current scientific literature.

Regulation of Intracellular Calcium Homeostasis via Voltage-Gated L-Type Calcium Channels

There is no available research data to suggest or confirm that this compound directly or indirectly regulates intracellular calcium homeostasis through interactions with voltage-gated L-type calcium channels. The potential for this compound to modulate these channels, a known mechanism for other neuroactive steroids, remains an open area for future investigation.

Modulation of Cell Cycle Regulatory Genes and Proteins

Similarly, there are no studies that have investigated the effect of this compound on the expression or activity of genes and proteins that regulate the cell cycle. The potential for this compound to influence cell proliferation or arrest through these pathways has not been explored.

Due to the absence of research data, a data table on the effects of this compound cannot be generated at this time.

Cellular and Systems Level Physiological Functions of Pregnane Neurosteroids, Including Allopregnan 20beta Ol 3 One

Neurogenesis and Neural Progenitor Cell Dynamics

Direct research detailing the effects of Allopregnan-20beta-ol-3-one on neurogenesis and neural progenitor cells is not available in current scientific literature. However, extensive studies on the isomer allopregnanolone (B1667786) provide a framework for how pregnane (B1235032) neurosteroids can influence these processes.

Proliferation and Differentiation of Neural Stem Cells

Studies on the neurosteroid allopregnanolone have shown that it can significantly increase the proliferation of neural progenitor cells derived from the rat hippocampus and human neural stem cells. nih.gov This suggests a potential role for certain pregnane neurosteroids in stimulating the birth of new neurons. Research indicates that allopregnanolone promotes the differentiation of neural stem cells toward a neuronal lineage. nih.gov In models of Alzheimer's disease, allopregnanolone treatment was found to restore the capacity for neuronal differentiation in adult neural stem cells. nih.gov

Impact on Neuronal Development and Maturation

There is a lack of specific data on the impact of this compound on neuronal development. Research on other substances has shown that exposure to certain endocrine-disrupting chemicals can alter the expression of proteins crucial for the formation of neuronal circuits and the maturation of brain tissue. nih.gov For context, the neurosteroid allopregnanolone has been demonstrated to promote both neuronal proliferation and differentiation in animal models, suggesting it plays a role in the broader processes of neural development. nih.gov

Synaptic Plasticity and Neuronal Excitability Regulation

Specific investigations into the role of this compound in synaptic plasticity and neuronal excitability have not been identified. The broader class of neurosteroids, however, is known to have significant effects on these fundamental neuronal processes. nih.gov

Interactive Table: Research Findings on Neurosteroid Modulation of Neuronal Functions

| Function | Observed Effect of Allopregnanolone | Specific Data on this compound | Primary Mechanism |

| NSC Proliferation | Increased proliferation of rodent and human neural progenitor cells. nih.gov | Not Available | Regulation of cell-cycle genes and proteins. nih.gov |

| NSC Differentiation | Promotes differentiation towards neuronal and oligodendrocyte lineages. nih.gov | Not Available | Not fully elucidated; may involve IGF-1 signaling. nih.gov |

| Neuronal Excitability | Generally decreases excitability. | Not Available | Positive allosteric modulation of GABA-A receptors. nih.govnih.gov |

| Synaptic Plasticity | Modulates processes underlying learning and memory. nih.gov | Not Available | Interaction with GABAergic and other neurotransmitter systems. nih.gov |

Role in Glial Cell Function and Myelination Processes

No studies have directly examined the effects of this compound on glial cells or myelination. Glial cells, including astrocytes, microglia, and oligodendrocytes, are non-neuronal cells that are essential for maintaining homeostasis, providing structural and metabolic support to neurons, and forming myelin. wikipedia.orgpressbooks.pub

Oligodendrocytes are responsible for producing the myelin sheath that insulates axons in the central nervous system, a process critical for efficient nerve impulse conduction. wikipedia.orgmdpi.com Research on the isomer allopregnanolone has indicated that it can promote the development of oligodendrocytes and enhance the synthesis of myelin proteins. nih.gov Astrocytes and microglia, two other types of glial cells, play crucial roles in guiding oligodendrocyte development and can modify the myelination process through complex cell-to-cell interactions. nih.govfrontiersin.org

Sex-Dimorphism in Endogenous Levels and Functional Outcomes

Data regarding sex-specific differences in the levels or functions of this compound are not available. For the related neurosteroid allopregnanolone, studies have begun to explore sex differences, particularly in the context of stress. Research has highlighted that women may be more susceptible to stress-related disorders, and the response of allopregnanolone to acute stress can differ between sexes. mdpi.com Hormonal fluctuations associated with the female reproductive cycle can also influence neurosteroid levels and their subsequent effects on the brain. mdpi.com

Stress Response and Neuroendocrine Axis Modulation

There is no specific information detailing how this compound modulates the stress response or the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is the body's primary neuroendocrine system for managing stress, culminating in the release of glucocorticoids like cortisol. wikipedia.orgscielo.br

The neurosteroid allopregnanolone is a known modulator of the HPA axis. nih.gov Acute stress typically triggers a significant increase in allopregnanolone levels in the brain and plasma. mdpi.com This increase is believed to be part of a negative feedback loop that helps to normalize the stress response by inhibiting the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), thereby dampening the production of glucocorticoids. mdpi.comelifesciences.org This modulatory role underscores the therapeutic potential of certain neurosteroids in stress-related disorders. nih.gov

Comparative Biochemical and Biological Studies of Allopregnan 20beta Ol 3 One with Key Stereoisomers

Comparative Analysis with Allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one)

Allopregnanolone is a well-characterized neurosteroid known for its potent modulatory effects on the GABA-A receptor. nih.govwikipedia.org Comparing it with its stereoisomer, allopregnan-20-beta-ol-3-one, reveals critical structure-activity relationships.

Structural Distinctions at C3 and C20 Positions and Their Impact on Biological Activity

The primary structural difference between allopregnanolone (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP) and allopregnan-20-beta-ol-3-one lies in the orientation of the hydroxyl group at the C3 position and the functional group at the C20 position. nist.govwikipedia.org In allopregnanolone, a hydroxyl group is in the alpha (α) position at C3, and a ketone group is at C20. nist.gov Conversely, allopregnan-20-beta-ol-3-one has a ketone at the C3 position and a hydroxyl group in the beta (β) position at C20.

This seemingly minor stereochemical variance has a profound impact on their biological activities. The 3α-hydroxyl group of allopregnanolone is crucial for its potent positive allosteric modulation of GABA-A receptors. frontiersin.org Steroids with a 3β-hydroxyl group, such as isoallopregnanolone (3β-hydroxy-5α-pregnan-20-one), often exhibit antagonistic or much weaker modulatory effects at the GABA-A receptor. researchgate.netnih.gov For instance, the reduction of the C-20 ketone of 3α-hydroxy-5α-pregnane-20-one to its 20α-hydroxy analog significantly diminishes the efficacy of potentiation. frontiersin.org

| Feature | Allopregnanolone | Allopregnan-20-beta-ol-3-one |

| C3 Position | 3α-hydroxyl group | 3-keto group |

| C20 Position | 20-keto group | 20β-hydroxyl group |

| GABA-A Receptor Activity | Potent positive allosteric modulator | Significantly reduced or altered activity |

Differential Receptor Binding and Allosteric Modulation Profiles

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the action of GABA. wikipedia.orgnih.gov This modulation is responsible for its anxiolytic, sedative, and anticonvulsant properties. researchgate.net The binding site for allopregnanolone on the GABA-A receptor is located at the interface between the α and β subunits. nih.gov

While specific binding data for allopregnan-20-beta-ol-3-one is less abundant, the structural changes at C3 and C20 strongly suggest a different receptor interaction profile. The absence of the 3α-hydroxyl group, a key pharmacophore for potent GABA-A receptor modulation, implies that allopregnan-20-beta-ol-3-one would have a significantly lower affinity for the allopregnanolone binding site or may interact with it in a non-productive manner. plos.org Some stereoisomers of allopregnanolone, like isopregnanolone (the 3β-isomer), can act as antagonists to allopregnanolone's effects at the GABA-A receptor. researchgate.net It is plausible that allopregnan-20-beta-ol-3-one could have a similarly altered or even opposing effect compared to the potentiation seen with allopregnanolone.

Specificity in Enzymatic Interconversion and Metabolic Fate

The metabolic pathways of these stereoisomers are governed by specific enzymes. Allopregnanolone is synthesized from progesterone (B1679170) via the sequential actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govmdpi.com It can be further metabolized by 20α-hydroxysteroid dehydrogenase (20α-HSD) to 5α-pregnan-3α,20α-diol. mdpi.com

The metabolism of allopregnan-20-beta-ol-3-one would involve different enzymatic steps. Its formation would likely involve the reduction of a 20-keto group by a 20β-HSD and the oxidation of a 3-hydroxyl group by a 3-HSD. The specificity of these enzymes for different steroid substrates is high. For example, 3α-HSD3 shows high specificity for reducing 3-ketosteroids. nih.gov The metabolic clearance and the resulting metabolites of allopregnan-20-beta-ol-3-one would therefore differ from those of allopregnanolone, leading to a distinct physiological profile.

Comparative Effects on Cellular Processes (e.g., Neurogenesis, Neurite Morphology)

Allopregnanolone has been shown to promote the proliferation of neural progenitor cells and influence neurite morphology. jneurosci.orgnih.gov Studies have demonstrated that allopregnanolone can induce an increase in the proliferation of neuroprogenitor cells derived from the rat hippocampus and human neural stem cells. jneurosci.orgnih.gov This effect is stereospecific, as its stereoisomer, 3β-hydroxy-5β-pregnan-20-one, did not show the same proliferative effect. jneurosci.orgnih.gov

Given the critical role of the 3α-hydroxyl group in the biological activities of allopregnanolone, it is expected that allopregnan-20-beta-ol-3-one would have different effects on neurogenesis and neurite morphology. The absence of this key functional group could lead to a lack of proliferative effects or even inhibitory actions on these cellular processes. Research on the effects of antipsychotics has shown that these drugs can induce morphological changes in in-vitro models of human hippocampal neurogenesis, suggesting that other compounds affecting neuro-signaling can also influence these processes. mdpi.com

Pharmacological Comparison with Other Pregnane (B1235032) Neurosteroids and Analogs

The pregnane class of neurosteroids encompasses a wide range of compounds with diverse pharmacological activities. frontiersin.org Allopregnanolone and its isomer pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one) are potent positive allosteric modulators of the GABA-A receptor. nih.govfrontiersin.org In contrast, their 3β-hydroxylated isomers, isopregnanolone and epipregnanolone, can act as negative modulators or antagonists. nih.govfrontiersin.org

Synthetic analogs of allopregnanolone have been developed to improve its pharmacokinetic properties, as allopregnanolone itself has low bioavailability and is rapidly metabolized. nih.gov For example, ganaxolone (B1674614) (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog with anticonvulsant properties. nih.gov Another synthetic analog, SGE-516, which has modifications at the A and D rings, has been studied for its anti-inflammatory effects. frontiersin.org

The pharmacological profile of allopregnan-20-beta-ol-3-one would place it within this spectrum of activity based on its structure. Its 3-keto and 20β-hydroxy configuration distinguishes it from the well-characterized 3α-hydroxy-20-keto pregnane steroids. This structural difference likely results in a significantly different interaction with the GABA-A receptor and potentially other targets, leading to a unique pharmacological profile that warrants further investigation.

| Compound | C3 Configuration | C5 Configuration | C20 Configuration | GABA-A Receptor Activity |

| Allopregnanolone | 3α-hydroxy | 5α | 20-keto | Potent Positive Allosteric Modulator |

| Pregnanolone | 3α-hydroxy | 5β | 20-keto | Positive Allosteric Modulator |

| Isopregnanolone | 3β-hydroxy | 5α | 20-keto | Negative Modulator/Antagonist |

| Epipregnanolone | 3β-hydroxy | 5β | 20-keto | Negative Modulator |

| Allopregnan-20-beta-ol-3-one | 3-keto | 5α | 20β-hydroxy | Likely weak or altered activity |

Future Directions in Allopregnan 20beta Ol 3 One Research

Advancements in Understanding Stereospecific Biosynthesis and Regulation

The precise enzymatic pathways and regulatory mechanisms governing the stereospecific synthesis of allopregnan-20beta-ol-3-one are not yet fully elucidated. Future research will likely focus on identifying and characterizing the specific isoforms of 20α-hydroxysteroid dehydrogenase (20α-HSD) responsible for the reduction of the 20-keto group of allopregnanolone (B1667786) to a 20-beta-hydroxyl group. While 20α-HSD is known to be expressed in the brain, the factors that dictate the stereochemical outcome of this reduction are still an open question. pnas.orgwikipedia.org

Key research questions in this area will include:

What are the specific kinetic properties of the 20α-HSD isoforms that favor the formation of the 20-beta epimer over the 20-alpha epimer?

How is the expression and activity of these enzymes regulated at the transcriptional and post-translational levels in different brain regions and cell types?

Are there specific signaling pathways or endogenous modulators that influence the stereospecificity of this enzymatic reaction?

Understanding the nuances of its biosynthesis will be critical for manipulating the levels of this compound for therapeutic purposes.

Elucidation of Broader Molecular Interactomes Beyond GABA-A Receptors

The primary molecular target of the closely related neurosteroid allopregnanolone is the GABA-A receptor, where it acts as a potent positive allosteric modulator. wikipedia.org While it is plausible that this compound also interacts with this receptor, its different stereochemistry at the C-20 position may lead to a distinct binding affinity and functional effect. Furthermore, the exploration of molecular targets beyond the GABA-A receptor is a crucial avenue for future research.

Potential alternative or additional molecular partners for this compound could include:

Membrane Progesterone (B1679170) Receptors (mPRs): These receptors are known to mediate rapid, non-genomic effects of progesterone and its metabolites.

T-type Voltage-Gated Calcium Channels: Allopregnanolone has been suggested to modulate these channels, and it is conceivable that this compound could have similar or even more potent effects. wikipedia.org

Other ion channels and neurotransmitter receptors: A systematic screening of potential interactions with a wide range of neuronal receptors and ion channels is warranted.

Unraveling the complete molecular interactome of this compound will provide a more comprehensive picture of its physiological functions and potential as a therapeutic agent.

Development of Novel Analytical Probes and Methodologies

Advancements in our understanding of this compound are intrinsically linked to our ability to accurately and sensitively detect and quantify it in biological samples. While current methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools, the development of more specific and high-throughput techniques is a key future direction.

Future innovations in this area may include:

Monoclonal Antibodies and Immunoassays: The development of highly specific monoclonal antibodies against this compound would enable the creation of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for rapid quantification in various biological fluids.

Fluorescent Probes: The design and synthesis of fluorescent probes that specifically bind to this compound could allow for real-time imaging of its distribution and dynamics within living cells and tissues.

Advanced Mass Spectrometry Techniques: The application of techniques such as high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can further improve the specificity and sensitivity of detection, allowing for more precise quantification in complex biological matrices.

These new analytical tools will be instrumental in mapping the spatial and temporal distribution of this compound in the brain and periphery under various physiological and pathological conditions.

Integration of Omics Data for Comprehensive Neurosteroidomics

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), provides an unprecedented opportunity to understand the broader biological context of this compound. The integration of these large-scale datasets will be essential for building a comprehensive "neurosteroidomics" profile.

An integrated omics approach could reveal:

Genetic variants that influence the expression or activity of enzymes involved in this compound biosynthesis.

Transcriptomic changes in response to fluctuations in this compound levels, identifying downstream signaling pathways.

Proteomic alterations in the expression of its molecular targets and metabolizing enzymes. nih.govbiorxiv.orgnih.govfrontiersin.org

Lipidomic profiles that are correlated with this compound concentrations, potentially uncovering novel interactions with other lipid signaling molecules. nih.govlipotype.com

By combining these different layers of biological information, researchers can construct detailed network models of neurosteroid action and identify novel biomarkers and therapeutic targets related to this compound.

Exploration of Comparative Biochemistry Across Species

To fully appreciate the physiological significance of this compound, it is essential to explore its presence and function across a range of species. Comparative biochemical studies can provide valuable insights into the evolutionary conservation of its biosynthetic pathways and physiological roles.

Future research in this area should aim to:

Quantify the levels of this compound in the nervous systems of diverse animal models, from rodents to non-human primates.

Characterize the enzymatic machinery responsible for its synthesis in different species, looking for variations in enzyme structure and function.

Investigate its behavioral and physiological effects in a variety of animal models to determine conserved and species-specific functions.

Q & A

Q. How can Allopregnan-20beta-ol-3-one be structurally distinguished from its stereoisomers using spectroscopic methods?

To differentiate this compound from stereoisomers like Allopregnan-20α-ol-3-one, researchers employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . The β-configuration of the hydroxyl group at C20 generates distinct coupling constants in H NMR (e.g., axial vs. equatorial proton environments) and unique NOE correlations in 2D NMR (e.g., ROESY). X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of functional groups .

Q. What are the recommended protocols for synthesizing this compound in laboratory settings?

Synthesis typically involves multi-step organic reactions starting from pregnane derivatives. A common approach includes:

- Oxidation of a precursor (e.g., Allopregnane-3β-ol-20-one) under controlled conditions to introduce the ketone at C3.

- Stereoselective reduction at C20 using catalysts like NaBH4 with chiral ligands to favor the β-hydroxyl configuration.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water). Validate purity using HPLC (>95%) and melting point analysis .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Key parameters:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Refer to GHS hazard guidelines :

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H302: harmful if swallowed).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activities of this compound across different model systems?

Contradictions (e.g., varying neurosteroid effects in murine vs. human cell lines) require systematic validation :

- Dose-response curves : Test across concentrations (nM to µM) to identify non-linear effects.

- Receptor specificity assays : Use CRISPR-engineered knockouts to isolate target interactions (e.g., GABAₐ receptors).

- Cross-species comparisons : Control for metabolic enzyme differences (e.g., CYP450 isoforms) using liver microsomes .

Q. What computational approaches predict the metabolic pathways of this compound?

In silico tools like molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models map potential metabolites:

Q. How can researchers optimize experimental designs to study this compound’s role in neurosteroid signaling?

Incorporate blinded, randomized controls :

- In vitro : Use primary neuronal cultures with tetrodotoxin (TTX) to block action potentials, isolating direct neurosteroid effects.

- In vivo : Employ conditional knockout models (e.g., nestin-Cre mice) to assess tissue-specific mechanisms.

- Data normalization : Express results relative to baseline steroid levels (measured via LC-MS/MS) .

Q. What strategies resolve conflicting data on this compound’s stability in aqueous solutions?

Stability studies under varied conditions:

Q. How does this compound interact with membrane-bound receptors compared to soluble targets?

Biophysical techniques provide mechanistic insights:

Q. What methodologies are used to correlate this compound levels with clinical outcomes in longitudinal studies?

Multivariate statistical models (e.g., mixed-effects regression) account for covariates:

- Sampling : Collect serial plasma/tissue samples at fixed intervals.

- Cohort stratification : Control for age, sex, and comorbidities via propensity score matching.

- Biomarker validation : Use receiver operating characteristic (ROC) curves to assess predictive power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.